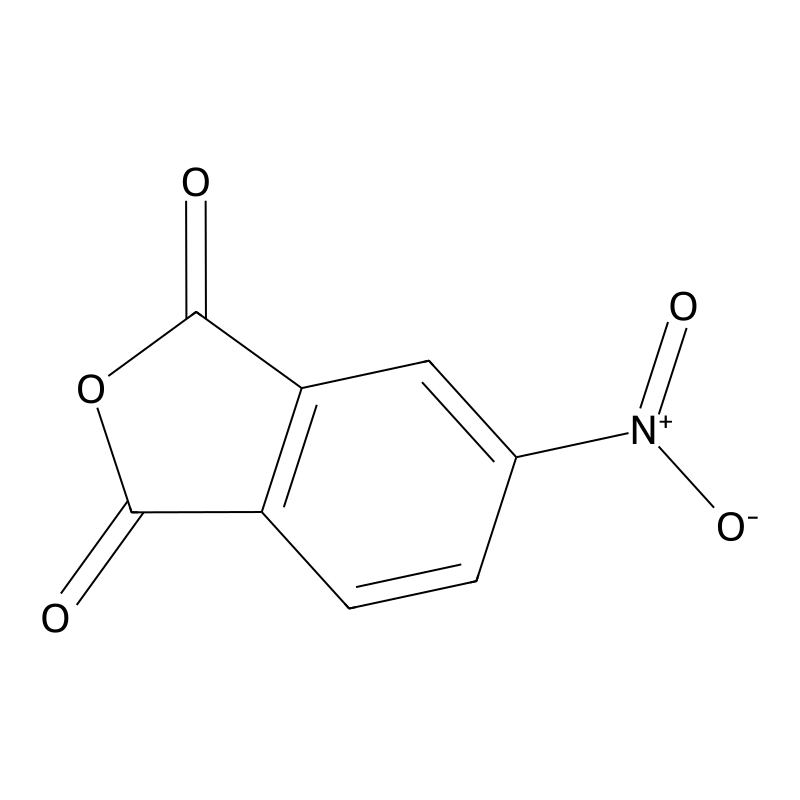

4-Nitrophthalic anhydride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Synthesis of PARP Inhibitors:

4-NPA is a key intermediate in the synthesis of specific PARP inhibitors, such as ABT-472. These drugs target Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, making them promising candidates for cancer treatment [].

Synthesis of Fluorescent Probes:

4-NPA can be used as a starting material for the synthesis of fluorescent probes. For instance, 4-NPA derivatives have been developed to detect chloride ions due to their ability to form stable fluorescent complexes [].

Cholesterol Biosynthesis Inhibition Studies:

4-NPA, along with 3-nitrophthalic anhydride, has been utilized in studies investigating cholesterol biosynthesis. These studies explored the compounds' ability to inhibit the enzyme responsible for converting lanosterol to cholesterol [].

4-Nitrophthalic anhydride is a derivative of phthalic anhydride, characterized by the presence of a nitro group at the 4-position. It appears as a yellow powder and has a chemical formula of C₈H₃NO₃. The compound is known for its reactivity, particularly its exothermic reaction with water, which can become violent under certain conditions .

- Hydrolysis: Reacts with water to form 4-nitrophthalic acid. This reaction is typically slow but can accelerate violently with local heating .

- Nucleophilic Substitution: It can undergo nucleophilic aromatic substitution reactions, especially when treated with strong bases or nucleophiles like potassium fluoride .

- Condensation Reactions: The compound can react with various acids to form esters or other derivatives, showcasing its versatility in organic synthesis .

4-Nitrophthalic anhydride can be synthesized through several methods:

- Hydrolysis and Dehydration: The most common method involves the hydrolysis of 4-nitrophthalimide followed by dehydration. This process typically employs sodium hydroxide as a reagent .

- Direct Nitration: Another method includes the nitration of phthalic anhydride using concentrated nitric acid under controlled conditions .

The applications of 4-nitrophthalic anhydride are diverse:

- Chemical Intermediates: It serves as an intermediate in the synthesis of dyes, pharmaceuticals, and agricultural chemicals.

- Polymer Production: The compound is utilized in producing polyesters and other polymers due to its reactive anhydride functionality.

- Research: Its unique properties make it a subject of study in organic chemistry for developing new reactions and materials .

Interaction studies involving 4-nitrophthalic anhydride focus on its reactivity with various nucleophiles and electrophiles. These studies reveal insights into how the compound can participate in complex chemical pathways, contributing to advancements in synthetic organic chemistry. The reactivity profile indicates potential applications in developing new synthetic methodologies .

Several compounds share similarities with 4-nitrophthalic anhydride, particularly in their functional groups or structural frameworks. Here are some notable comparisons:

| Compound Name | Structure Similarity | Unique Properties |

|---|---|---|

| Phthalic Anhydride | Core structure | Less reactive than 4-nitrophthalic anhydride |

| 3-Nitrophthalic Anhydride | Nitro group | Different position of nitro group affects reactivity |

| Maleic Anhydride | Anhydride functionality | Used primarily in polymer chemistry |

Unique Aspects of 4-Nitrophthalic Anhydride

While phthalic anhydride serves as a baseline for comparison, the presence of the nitro group at the 4-position significantly enhances the reactivity and biological potential of 4-nitrophthalic anhydride. This makes it particularly valuable in specialized applications within organic synthesis and materials science.

Physical Description

XLogP3

Melting Point

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.73%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant